1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxy, methoxyphenoxy, and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: A muscle relaxant with a similar structure but different functional groups.
Guaifenesin: An expectorant that shares some structural similarities but has different pharmacological properties.
Uniqueness
1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of functional groups and the presence of the tetramethylpiperidine ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H31NO4 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C19H31NO4/c1-18(2)10-14(21)11-19(3,4)20(18)12-15(22)13-24-17-9-7-6-8-16(17)23-5/h6-9,14-15,21-22H,10-13H2,1-5H3 |
InChI Key |
BFMNKQXOKAQRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC=C2OC)O)(C)C)O)C |
Origin of Product |
United States |
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